2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1002727-88-9
Cat. No.: VC2798441
Molecular Formula: C15H21BO3
Molecular Weight: 260.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1002727-88-9 |
|---|---|
| Molecular Formula | C15H21BO3 |
| Molecular Weight | 260.14 g/mol |
| IUPAC Name | 2-(3,4-dihydro-2H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-8-13-11(10-12)6-5-9-17-13/h7-8,10H,5-6,9H2,1-4H3 |
| Standard InChI Key | NDSHAELUPJMEBM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3 |
Introduction
Chemical Identity and Nomenclature
2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is known by several synonyms in scientific literature and commercial catalogs. The compound features a chroman scaffold with a boronic acid pinacol ester functionality at the 6-position.
Primary Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 1002727-88-9 |
| Molecular Formula | C₁₅H₂₁BO₃ |
| Molecular Weight | 260.14 g/mol |
| MDL Number | MFCD12028565 |
| EINECS Number | 805-123-0 |
Synonyms
The compound is also known by several alternative names in scientific and commercial contexts:
-
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman
-
3,4-Dihydro-2H-chromene-6-boronic acid, pinacol ester
-
Chroman-6-boronic acid, pinacol ester
-
2-(3,4-dihydro-2H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
2H-1-Benzopyran, 3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that are important for its handling, storage, and application in research settings.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Light cream powder or solid |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 373.5±31.0 °C at 760 mmHg |
| Flash Point | 179.7±24.8 °C |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C |
| Refractive Index | 1.519 |
| Solubility | Data not available in search results |
| Appearance | Light cream powder or solid |
| Assay | ≥95.0%+ |
Chemical Reactivity
The compound contains a boronic acid pinacol ester functional group, which makes it particularly useful in coupling reactions such as Suzuki-Miyaura cross-coupling. The dioxaborolane moiety serves as a protected form of the boronic acid, providing enhanced stability while maintaining reactivity under appropriate conditions. The chroman scaffold offers additional functionality for further chemical modifications.
Synthesis and Preparation
Synthetic Route
The synthesis of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a palladium-catalyzed borylation reaction starting from 6-bromochroman. A detailed synthetic procedure is described below:
-
Starting material: 6-bromochroman (CAS: 3875-78-3)
-
Reagents:
-
4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (bis(pinacolato)diboron)
-
Potassium acetate (KOAc)
-
Pd(dppf)Cl₂ catalyst (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)
-
-
Solvent: N,N-dimethylformamide (DMF)
-
Reaction conditions: 95°C for 3 hours under inert atmosphere (nitrogen)
Synthetic Procedure
The detailed step-by-step synthetic procedure is as follows:
-
Dissolve 6-bromochroman (400 mg, 1.88 mmol) in N,N-dimethylformamide (50 mL).
-
Add 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (620 mg, 2.44 mmol).
-
Add potassium acetate (552.1 mg, 5.63 mmol).
-
Add Pd(dppf)Cl₂ (155 mg, 0.19 mmol).
-
Stir the reaction mixture at 95°C for 3 hours under nitrogen atmosphere.
-
Dilute the reaction mixture with water.
-
Extract with ethyl acetate (80 mL × 3).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under vacuum.
-
Purify the residue by silica gel column chromatography using 1% ethyl acetate in petroleum ether.
-
Obtain 2-(chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil (320 mg, 59% yield) .
Analytical Data
The ¹H-NMR spectrum (300 MHz, CDCl₃) shows the following signals:
-
δ 7.54 (d, J = 7.5 Hz, 2H)
-
δ 6.78 (d, J = 8.4 Hz, 1H)
-
δ 4.19-4.23 (t, J = 5.4 Hz, 2H)
-
δ 2.78-2.83 (t, J = 6.3 Hz, 2H)
-
δ 1.98-2.05 (m, 2H)
Applications in Research
Solution Preparation
For research applications, stock solutions can be prepared according to specific concentrations. The compound is typically provided as a sample solution at 25 μL, 10 mM concentration . The following table outlines the volumes required to prepare solutions of various concentrations:
| Target Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 3.8441 mL | 19.2204 mL | 38.4408 mL |
| 5 mM | 0.7688 mL | 3.8441 mL | 7.6882 mL |
| 10 mM | 0.3844 mL | 1.922 mL | 3.8441 mL |
Structural Significance
The structural features of this compound are particularly important for its applications:
-
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a common structural motif in many natural products and pharmaceutically relevant compounds.
-
The boronic acid pinacol ester functional group at the 6-position enables selective functionalization through carbon-carbon bond-forming reactions.
-
The tetramethyl-1,3,2-dioxaborolane moiety provides enhanced stability compared to free boronic acids while maintaining reactivity in coupling reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume